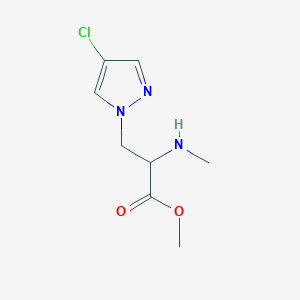

Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Description

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a pyrazole-derived compound featuring a chloro-substituted pyrazole ring, a methylamino group, and a methyl ester moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity. This compound has been utilized in synthetic chemistry as an intermediate for introducing amine functionalities or as a building block for more complex molecules. However, recent data indicate its commercial availability has been discontinued .

Properties

Molecular Formula |

C8H12ClN3O2 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

methyl 3-(4-chloropyrazol-1-yl)-2-(methylamino)propanoate |

InChI |

InChI=1S/C8H12ClN3O2/c1-10-7(8(13)14-2)5-12-4-6(9)3-11-12/h3-4,7,10H,5H2,1-2H3 |

InChI Key |

PBDLZHNHXGYHFY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CN1C=C(C=N1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with methyl 2-bromo-2-(methylamino)propanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anti-cancer drugs.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 3-(4-Iodo-1H-Pyrazol-1-yl)-2-Methyl-2-(Methylamino)Propanoate

Structural Differences :

- Substituent : Replaces the 4-chloro group with a 4-iodo substituent.

- Ester Group : Ethyl ester instead of methyl ester.

- Branching : Additional methyl group at the α-carbon (2-methyl).

Impact on Properties :

- The ethyl ester may enhance lipophilicity, influencing solubility and metabolic stability.

- The 2-methyl group introduces steric hindrance, which could affect conformational flexibility or enzymatic processing.

Availability : Unlike the discontinued methyl analog, this compound remains available for research (CAS: 1338999-67-9) .

Table 1: Key Structural and Commercial Differences

Boc-Protected Analogs (e.g., BocN-MPO)

Compounds like 2-((tert-butoxycarbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate (BocN-MPO) share structural motifs with the target compound, particularly the methylamino group. However, BocN-MPO incorporates:

- A Boc-protected amine , enhancing stability during synthetic workflows.

- An epoxide (oxiran) group , enabling ring-opening reactions for polymerization or functionalization.

Notes and Considerations

- Commercial Discontinuation: Researchers seeking this compound must explore custom synthesis routes or substitute analogs.

- Substituent Effects : Halogen choice (Cl vs. I) and ester group selection (methyl vs. ethyl) significantly influence physicochemical properties and application scope.

- Future Directions : Exploration of fluorinated or trifluoromethyl analogs could balance reactivity and metabolic stability.

Biological Activity

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 217.65 g/mol

- Functional Groups : The compound features a pyrazole ring, a methylamino group, and an ester functional group, which contribute to its reactivity and biological profile.

Research indicates that this compound may interact with specific enzymes or receptors, leading to alterations in their activity. This interaction can trigger downstream effects relevant for therapeutic applications:

- Enzyme Inhibition : Preliminary studies suggest the compound exhibits enzyme inhibition properties, potentially affecting various metabolic pathways within cells.

- Binding Affinity : Ongoing studies are focused on determining the binding affinity and selectivity of this compound towards various biological targets, which is crucial for understanding its pharmacological profile.

Anti-inflammatory Properties

Initial findings suggest that this compound may have anti-inflammatory effects. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Potential

The compound has also shown promise in anticancer research. Its ability to inhibit specific cellular pathways may contribute to reduced tumor growth and enhanced efficacy in cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .

- Animal Models : In vivo studies using animal models have indicated that this compound may reduce tumor size and improve survival rates when administered in conjunction with other therapies .

- Mechanistic Studies : Research focusing on the molecular mechanisms revealed that the compound might induce apoptosis in cancer cells through specific signaling pathways, further supporting its role as a potential therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | Lacks ester and amino groups | Only contains a carboxylic acid group |

| (4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid | Contains acetic acid moiety | Different functional group arrangement |

This compound stands out due to its combination of functional groups that confer specific chemical reactivity and biological activity, enhancing its potential applications in medicinal chemistry compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.